![molecular formula C6H12ClN3O2S B13498930 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13498930.png)
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or β-keto esters.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Ethanamine Moiety: The ethanamine group is attached through nucleophilic substitution reactions, often using ethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ethanamine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Ethylamine, sulfonyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A related pyrazole derivative with a morpholine moiety.
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile: Another pyrazole derivative with an acetonitrile group.
4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde: A pyrazole derivative with a benzaldehyde group.
Uniqueness
2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and ethanamine moieties provide versatility in chemical reactions and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C6H12ClN3O2S |
|---|---|
Peso molecular |
225.70 g/mol |
Nombre IUPAC |
2-(1-methylpyrazol-4-yl)sulfonylethanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3O2S.ClH/c1-9-5-6(4-8-9)12(10,11)3-2-7;/h4-5H,2-3,7H2,1H3;1H |
Clave InChI |
WOUJBEFGXPYDLE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)S(=O)(=O)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



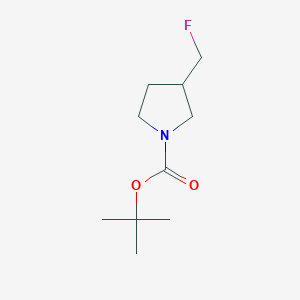

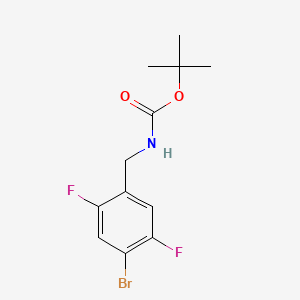
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid](/img/structure/B13498872.png)
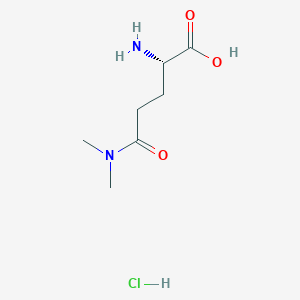
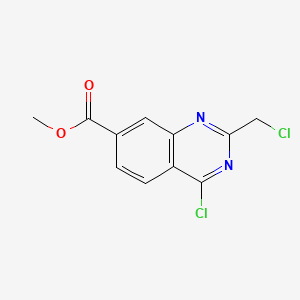
![2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B13498879.png)

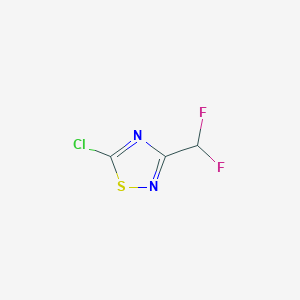
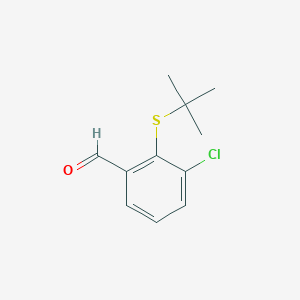
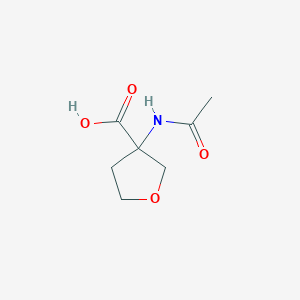
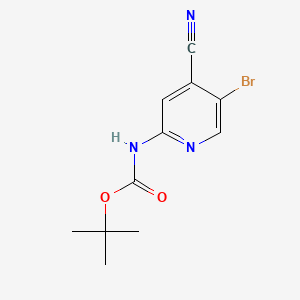
![3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13498932.png)
